6-Chloroisatin

Antimicrobial Drug Discovery Antibacterial Screening Isatin Derivatives

6-Chloroisatin is the preferred 6-chloro isatin isomer for antimicrobial, anticonvulsant, and anticancer discovery programs. Comparative data proves the 6-chloro series outperforms the 4-chloro isomer in antibacterial and antifungal assays. As the optimal precursor among six isatin variants for di-spirooxindole synthesis targeting prostate cancer, it delivers IC50 of 3.7±1.0 µM against PC3 cells. Its 262°C melting point provides 72°C greater thermal stability than the 7-chloro isomer, enabling robust high-temperature protocols. Choose the correct isomer to ensure reproducible, superior biological outcomes.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 6341-92-0
Cat. No. B1630522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroisatin
CAS6341-92-0
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)C2=O
InChIInChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
InChIKeyRVXLBLSGEPQBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroisatin (CAS 6341-92-0) Technical Baseline and In-Class Positioning


6-Chloroisatin is a chlorinated derivative of isatin (indole-2,3-dione) with a chloro substituent at the 6-position of the indole ring. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and heterocyclic chemistry, enabling access to structurally diverse biologically active molecules including spirooxindoles and semicarbazone derivatives [1]. The compound is commercially available as a light yellow to brown crystalline powder with typical purity specifications of >98.0% (GC/T) [2]. Among the monochloroisatin isomers, the position of chloro substitution critically dictates both the physicochemical properties and the biological outcomes of derived compounds, making isomeric selection a non-trivial procurement decision [3].

Why 6-Chloroisatin Cannot Be Substituted with 4-, 5-, or 7-Chloroisatin in Research Protocols


Generic substitution among monochloroisatin isomers is scientifically unsound due to divergent physicochemical properties and distinct structure-activity relationships. The chloro substituent position directly impacts the electronic distribution across the indole ring, influencing both reactivity in downstream synthetic transformations and the biological activity of final compounds. For instance, the melting point varies dramatically from 262 °C for 6-chloroisatin [1] to 187–191 °C for 7-chloroisatin [2], reflecting fundamentally different crystal packing and thermal stability profiles that affect storage, handling, and reaction optimization. Furthermore, parallel studies comparing 4-chloroisatin and 6-chloroisatin derivatives reveal that the 6-chloro series consistently yields superior antimicrobial activity in the same assay systems [3]. Interchanging isomers without adjusting synthetic conditions or expecting equivalent biological outcomes will lead to experimental failure or non-reproducible results.

6-Chloroisatin Quantitative Differentiation Evidence: Comparative Data vs. Closest Analogs


Antimicrobial Activity of 6-Chloroisatin Semicarbazones Superior to 4-Chloroisatin Analogs

In a systematic head-to-head comparison of semicarbazone derivatives prepared from both 4-chloroisatin and 6-chloroisatin precursors, the 6-chloroisatin-derived series exhibited consistently greater antimicrobial activity against a panel of nine pathogenic bacteria and four pathogenic fungi. The 6-chloroisatin-3-(2′-chlorophenyl) semicarbazone and 6-chloroisatin-3-(4′-bromophenyl) semicarbazone demonstrated particularly promising activity in both antibacterial and antifungal screenings [1].

Antimicrobial Drug Discovery Antibacterial Screening Isatin Derivatives

Anticonvulsant Activity of 6-Chloroisatin-Derived Semicarbazone Exceeds Phenytoin and Valproic Acid

6-Chloroisatin-3-(4-bromophenyl)-semicarbazone, a derivative synthesized from 6-chloroisatin, demonstrated anticonvulsant activity superior to the established clinical agents phenytoin and valproic acid in a standardized preclinical seizure model. This compound provided 50% protection at 0.5 hours and 100% protection at 2 hours following intraperitoneal administration at 30 mg/kg in the maximal electroshock seizure test [1].

Anticonvulsant Drug Discovery Epilepsy Research CNS Drug Development

Thermal Stability and Melting Point Differentiation Among Chloroisatin Isomers

The melting point of 6-chloroisatin (262 °C) [1] is substantially higher than that of the 7-chloro isomer (187–191 °C) [2], representing a difference of approximately 72–75 °C. This elevated melting point indicates significantly greater thermal stability and distinct crystal lattice energetics, which have direct implications for storage conditions, handling during high-temperature reactions, and purification protocols.

Solid-State Chemistry Process Chemistry Analytical Method Development

pKa and Reactivity Differences Between 6- and 5-Chloroisatin

6-Chloroisatin exhibits a predicted pKa value of 8.83 ± 0.20 [1], whereas 5-chloroisatin is reported with a pKa of approximately 9.03 ± 0.20 [2]. This difference of approximately 0.20 pKa units reflects the distinct electronic influence of chloro substitution at the 6-position versus the 5-position on the indole ring, specifically affecting the acidity of the lactam NH proton and the electrophilicity of the C3 carbonyl.

Physical Organic Chemistry Synthetic Methodology Reaction Optimization

Anticancer Activity of 6-Chloroisatin-Derived Di-Spirooxindole Scaffolds

In a study evaluating the anticancer activity of di-spirooxindole analogs synthesized from various substituted isatins (including isatin, 6-chloroisatin, 5-fluoroisatin, 5-nitroisatin, 5-methoxyisatin, and 5-methylisatin), the compound derived from 6-chloroisatin (compound 4b) emerged as the most potent member of the series against the prostate cancer cell line PC3, with an IC50 value of 3.7 ± 1.0 µM [1].

Cancer Drug Discovery Spirooxindole Chemistry MDM2-p53 Inhibition

6-Chloroisatin: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Antimicrobial Lead Discovery Programs Requiring 6-Chloro Scaffold Advantage

Based on direct comparative evidence showing that 6-chloroisatin-derived semicarbazones outperform their 4-chloroisatin counterparts in antimicrobial screening, medicinal chemistry teams focused on novel antibacterial or antifungal agents should specifically procure 6-chloroisatin as the core scaffold. The 6-chloro series provides a higher probability of identifying active hits against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, compared to the 4-chloro series [1].

Anticonvulsant Drug Development Targeting Treatment-Resistant Epilepsy

Research groups investigating novel anticonvulsant pharmacophores should prioritize 6-chloroisatin as a key synthetic building block. Derivatives synthesized from this precursor have demonstrated superior anticonvulsant protection in the maximal electroshock seizure model compared to clinically established drugs phenytoin and valproic acid. The 6-chloroisatin-3-(4-bromophenyl)-semicarbazone scaffold represents a validated starting point for further lead optimization [2].

High-Temperature Synthetic Processes Requiring Thermally Stable Isatin Building Blocks

For process chemists designing synthetic routes that involve elevated temperatures or require extended thermal stability, 6-chloroisatin (melting point 262 °C) offers a significant operational advantage over the 7-chloro isomer (melting point 187–191 °C) [3] [4]. The 72–75 °C higher melting point reduces the risk of thermal degradation or unwanted side reactions, enabling more robust and reproducible synthetic protocols.

Spirooxindole-Based Anticancer Agent Development

In di-spirooxindole synthetic programs targeting prostate cancer, 6-chloroisatin has been identified as the optimal isatin precursor among a panel of six substituted isatins tested. The resulting di-spirooxindole analog (compound 4b) achieved an IC50 of 3.7 ± 1.0 µM against the PC3 prostate cancer cell line, outperforming analogs derived from isatin, 5-fluoroisatin, 5-nitroisatin, 5-methoxyisatin, and 5-methylisatin. Molecular docking studies further suggest MDM2 inhibition as a plausible mechanism [5].

Technical Documentation Hub

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